Cas no 1805161-88-9 (5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde)

5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde
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- インチ: 1S/C9H9F2NO3/c1-14-7-5(9(10)11)3-12-6(4-13)8(7)15-2/h3-4,9H,1-2H3
- InChIKey: KKHFHZKPXCRCQB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C=O)C(=C1OC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 216
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029071244-500mg |
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde |
1805161-88-9 | 97% | 500mg |
$839.45 | 2022-04-01 | |
Alichem | A029071244-250mg |
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde |
1805161-88-9 | 97% | 250mg |
$484.80 | 2022-04-01 | |
Alichem | A029071244-1g |
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde |
1805161-88-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehydeに関する追加情報
Introduction to 5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde (CAS No. 1805161-88-9)
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1805161-88-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aldehyde features a pyridine core substituted with a difluoromethyl group at the 5-position and methoxy groups at the 3 and 4 positions, along with a formyl group at the 2-position. Its unique structural attributes make it a valuable intermediate in synthetic chemistry, particularly in the development of biologically active molecules.
The difluoromethyl moiety is a key structural feature that imparts distinct electronic properties to the molecule. This group is well-known for its ability to enhance metabolic stability and binding affinity in drug candidates. In recent years, the incorporation of difluoromethyl groups into pharmaceuticals has been extensively studied due to their pronounced effects on pharmacokinetic profiles. For instance, drugs such as celecoxib and efavirenz utilize this moiety to improve their efficacy and duration of action. The presence of the difluoromethyl group in 5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde suggests potential applications in designing novel therapeutic agents with improved pharmacological properties.
The pyridine ring itself is a versatile scaffold that is widely prevalent in medicinal chemistry. Pyridines serve as fundamental building blocks in numerous pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents. The substitution pattern of the pyridine ring in this compound—specifically the 3,4-dimethoxy configuration—further enhances its utility as a synthetic precursor. The methoxy groups introduce electron-donating effects, which can modulate the reactivity and electronic properties of the molecule. This makes it an attractive candidate for further derivatization and functionalization.
The aldehyde functionality at the 2-position of the pyridine ring provides a reactive site for various chemical transformations. Aldehydes are well-established intermediates in organic synthesis, serving as key substrates for condensation reactions, oxidation processes, and heterocyclic ring formations. The combination of these structural elements—pyridine core, difluoromethyl, methoxy, and aldehyde groups—makes 5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde a multifaceted compound with broad applicability in drug discovery and material science.
Recent advancements in synthetic methodologies have highlighted the importance of such heterocyclic aldehydes in medicinal chemistry. For example, transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex molecular architectures featuring pyridine derivatives. The reactivity of the aldehyde group allows for facile introduction of additional functional groups, enabling the creation of libraries of novel compounds for biological evaluation. This compound has been utilized in various synthetic strategies to develop new scaffolds with potential therapeutic applications.
In particular, research has demonstrated the utility of this compound in generating derivatives with enhanced biological activity. The pyridine scaffold is frequently found in kinase inhibitors, which are critical targets in oncology research. By modifying the substitution pattern on the pyridine ring, researchers can fine-tune the binding interactions with biological targets. The presence of the difluoromethyl group has been shown to improve selectivity and reduce off-target effects, making it an attractive feature for drug design.
Moreover, agrochemical applications have also been explored using pyridine-based compounds. Pyridines are integral components of many pesticides and herbicides due to their ability to interact with biological systems at low concentrations. The structural features of 5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde, including its electron-rich system and reactive aldehyde group, make it a promising candidate for developing novel agrochemicals with improved efficacy and environmental safety.
The synthesis of this compound typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include functionalization of halogenated pyridines followed by protection-deprotection strategies to introduce the desired substituents at specific positions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing complex pyridine derivatives efficiently.
Recent studies have also explored green chemistry approaches to synthesize such heterocyclic compounds. Solvent-free reactions and catalytic methods have been employed to minimize waste and improve atom economy. These sustainable methodologies align with global efforts to reduce environmental impact while maintaining high yields and purity standards.
The chemical properties of 5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde make it an excellent candidate for further exploration in various fields. Its reactivity as an aldehyde allows for diverse transformations into carboxylic acids, esters, amides, and other functionalized derivatives. Additionally, its ability to participate in condensation reactions with amino acids or hydrazines opens up possibilities for creating peptidomimetics or heterocyclic fused systems.
In conclusion,5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde (CAS No. 1805161-88-9) is a structurally interesting compound with significant potential in pharmaceutical and agrochemical research. Its unique combination of substituents—the difluoromethyl, methoxy, and aldehyde groups—makes it a versatile intermediate for synthesizing biologically active molecules. Ongoing research continues to uncover new applications for this compound, underscoring its importance as a building block in modern chemical synthesis.
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